N,N-Dimethyl-2,5-difluoro-p-(2,5-difluorophenylazo)aniline

CAS No.: 578-32-5

Cat. No.: VC17968678

Molecular Formula: C14H11F4N3

Molecular Weight: 297.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 578-32-5 |

|---|---|

| Molecular Formula | C14H11F4N3 |

| Molecular Weight | 297.25 g/mol |

| IUPAC Name | 4-[(2,5-difluorophenyl)diazenyl]-2,5-difluoro-N,N-dimethylaniline |

| Standard InChI | InChI=1S/C14H11F4N3/c1-21(2)14-7-10(17)13(6-11(14)18)20-19-12-5-8(15)3-4-9(12)16/h3-7H,1-2H3 |

| Standard InChI Key | HUVXXCRAQSERKY-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)C1=C(C=C(C(=C1)F)N=NC2=C(C=CC(=C2)F)F)F |

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

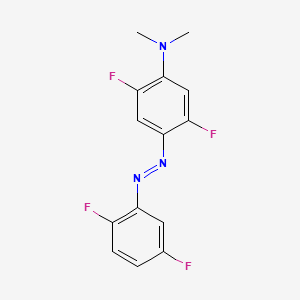

N,N-Dimethyl-2,5-difluoro-p-(2,5-difluorophenylazo)aniline features two benzene rings connected by an azo group (-N=N-). Each ring contains fluorine substituents at the 2- and 5-positions, while a dimethylamino group (-N(CH₃)₂) occupies the para position relative to the azo linkage. The IUPAC name for this compound is 4-[(2,5-difluorophenyl)diazenyl]-2,5-difluoro-N,N-dimethylaniline, reflecting its substitution pattern.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₁F₄N₃ |

| Molecular Weight | 297.25 g/mol |

| InChI | InChI=1S/C14H11F4N3/c1-21(2)14-7-10... |

| SMILES | CN(C)C1=C(C=C(C(=C1)F)N=NC2=C(C=CC(=C2)F)F)F |

| PubChem CID | 11354 |

The Standard InChIKey HUVXXCRAQSERKY-UHFFFAOYSA-N confirms its unique stereochemical identity. Fluorine atoms enhance electron-withdrawing effects, influencing the compound’s reactivity and interaction with biological systems.

Toxicity and Health Risks

Carcinogenicity and Experimental Data

Oral administration in rodents at high doses (unspecified in available data) induced hepatic tumors, classifying the compound as a potential carcinogen. The EWG’s moderate cancer risk designation underscores the need for cautious handling.

Table 2: Toxicity Profile

| Endpoint | Findings |

|---|---|

| Carcinogenicity | Positive in rodent liver studies |

| EWG Hazard Score | Moderate concern for cancer |

| Route of Exposure | Oral (studies), potential dermal |

Mechanisms of Toxicity

Azo compounds often undergo enzymatic cleavage in the liver, releasing aromatic amines that form DNA adducts. Fluorine’s electronegativity may enhance metabolic stability, prolonging systemic exposure and exacerbating toxicity.

Comparison with Related Azo Compounds

Halogen-Substituted Analogs

Fluorinated azo compounds exhibit greater stability and reactivity compared to chloro- or bromo-substituted variants. For instance, 2,5-dichloro-4-dimethylaminoazobenzene (analog with Cl substituents) shows reduced thermal stability and higher biodegradability.

Table 3: Comparative Analysis of Halogenated Azo Compounds

| Compound | Halogen | Stability | Reactivity |

|---|---|---|---|

| N,N-Dimethyl-2,5-difluoro-p-(2,5-difluorophenylazo)aniline | F | High | Moderate |

| 2,5-Dichloro-4-dimethylaminoazobenzene | Cl | Moderate | Low |

| 2,5-Dibromo-4-dimethylaminoazobenzene | Br | Low | High |

Fluorine’s small atomic radius and strong C-F bonds contribute to enhanced chemical inertness, making fluorinated analogs preferable in high-temperature applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume